Capillin

Descripción general

Descripción

Capillin belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a ynone and an aromatic ketone.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted Capillin's potential as an anticancer agent. Research indicates that this compound induces apoptosis in human leukemia HL-60 cells through the mitochondrial apoptotic pathway, primarily mediated by c-Jun N-terminal kinase signaling. The compound was shown to significantly inhibit cell growth and promote DNA fragmentation, characteristic of apoptosis .

Key Findings:

- Apoptosis Induction: this compound triggers apoptosis in HL-60 cells at a concentration of over 6 hours.

- Mechanism: Activation of c-Jun N-terminal kinase and release of cytochrome c from mitochondria were observed, suggesting a mitochondrial pathway involvement .

Anti-inflammatory Effects

This compound has been reported to protect against non-alcoholic steatohepatitis by suppressing NLRP3 inflammasome activation and oxidative stress. This suggests its potential utility in treating metabolic disorders and liver inflammation .

Research Insights:

- Liver Protection: this compound may alleviate liver damage by modulating inflammatory responses and metabolic pathways .

- Diabetes Management: Studies indicate that it may also play a role in managing diabetes-related complications .

Foliar Spray Effects on Crop Productivity

This compound has been tested as a foliar spray to enhance the productivity and quality of sugar beet varieties under stress conditions such as salinity and nutrient deficiency. The application of this compound at varying concentrations demonstrated significant improvements in sugar content and overall plant health.

Experimental Results:

- Optimal Concentration: A concentration of 500 ppm was found to reduce sugar loss to molasses and increase sucrose percentage in sugar beet roots .

- Impact on Quality: Higher purity percentages were recorded with this compound treatment compared to control groups, indicating its effectiveness as a growth regulator .

Summary of Findings

Cancer Research Case Study

A detailed study conducted on HL-60 cells demonstrated the cytotoxic effects of this compound, where researchers observed significant apoptosis induction. The study utilized various assays to confirm the apoptotic mechanism, providing a robust case for further exploration of this compound as an anticancer therapeutic agent.

Agricultural Experiment Case Study

Field experiments conducted over two seasons assessed the impact of this compound foliar spray on sugar beet varieties under stress conditions. The results indicated that this compound not only improved yield but also enhanced the quality parameters significantly compared to untreated controls.

Análisis De Reacciones Químicas

Functional Group Reactivity

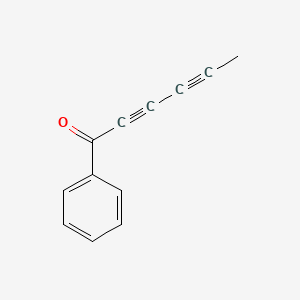

Capillin contains two critical functional groups (Figure 1):

-

α,β-Unsaturated ketone (enone)

-

Conjugated diyne (pentadiynyl chain)

These groups enable reactions typical of enones and polyynes, with additional complexity from conjugation .

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Enone (C=O) | Nucleophilic addition, Michael addition | Attack by Grignard reagents, hydride donors |

| Conjugated diyne | Electrophilic addition, cyclization | Halogenation, Diels-Alder-like cycloaddition |

2.1. Nucleophilic Attack at the Carbonyl Group

The α,β-unsaturated ketone undergoes 1,4-addition (Michael addition) due to conjugation with the triple bonds. Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming stabilized enolates .

Mechanism :

-

Protonation of the carbonyl oxygen (acid catalysis).

-

Nucleophile attack at the β-carbon.

Example :

2.2. Electrophilic Addition to the Polyyne Chain

The conjugated diyne reacts with electrophiles (e.g., halogens, HX) via stepwise or concerted pathways . The triple bonds’ electron density directs regioselectivity .

Experimental Evidence :

-

Bromination at the terminal alkyne forms dibromide derivatives .

-

Hydration under acidic conditions yields diketones, though this remains theoretical for this compound .

2.3. Oxidative and Reductive Transformations

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Cleavage to benzoic acid | Limited experimental support |

| Reduction | H₂/Pd-C, EtOH | Saturated alcohol | Hypothetical |

Biologically Relevant Reactions

This compound’s bioactivity stems from its electrophilic interactions with cellular targets:

-

Apoptosis Induction : Reacts with mitochondrial proteins via JNK pathway activation, forming covalent adducts .

-

NLRP3 Inflammasome Inhibition : Quenches reactive oxygen species (ROS) through redox cycling, involving ketone reduction to phenolic intermediates .

Key Interaction :

Catalytic and Kinetic Considerations

Recent advances in electrochemical catalysis suggest this compound’s reactions could be accelerated by applied potentials . For example:

Propiedades

Número CAS |

495-74-9 |

|---|---|

Fórmula molecular |

C12H8O |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

1-phenylhexa-2,4-diyn-1-one |

InChI |

InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3 |

Clave InChI |

RAZOKRUZEQERLH-UHFFFAOYSA-N |

SMILES |

CC#CC#CC(=O)C1=CC=CC=C1 |

SMILES canónico |

CC#CC#CC(=O)C1=CC=CC=C1 |

melting_point |

82-83°C |

Key on ui other cas no. |

495-74-9 |

Descripción física |

Solid |

Sinónimos |

1-phenyl-2,4-hexadiyn-1-one capillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.